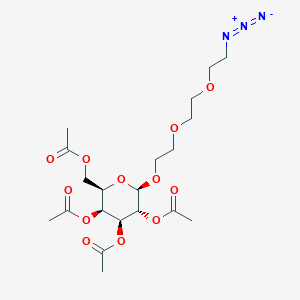
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Descripción general
Descripción
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of the glucose molecule with benzyl groups. It is often used as an intermediate in organic synthesis, particularly in the preparation of glucosylation products and other derivatives .
Mecanismo De Acción
Target of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to prepare other compounds that may have specific targets.
Mode of Action
This compound is used in the synthesis of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . In the process of glucosidation, it can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides .
Result of Action
The main result of the action of this compound is the production of other compounds through glucosylation reactions . These compounds can then be used in further reactions or in the production of pharmaceuticals.
Action Environment
The action of this compound is influenced by the conditions of the reaction it is involved in. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the reactions .
Análisis Bioquímico
Biochemical Properties
2,3,4,6-Tetra-O-benzyl-D-glucopyranose plays a significant role in biochemical reactions. It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. One common method includes dissolving the starting material in a solvent like acetone and adding N-bromosuccinimide (NBS) at room temperature. The reaction mixture is then processed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can be used to remove protective groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halides
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halides such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-benzyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds for treating diseases like Alzheimer’s, diabetes, and cancer.
Industry: It is used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
Comparison: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unique due to its specific substitution pattern and the stability provided by the benzyl groups. This stability makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required. Other similar compounds may have different protective groups or substitution patterns, leading to variations in their reactivity and applications .
Propiedades
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)





![dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3039692.png)




